molecular formula C23H20N4O2 B2383507 (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide CAS No. 735297-38-8

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide

Cat. No.: B2383507
CAS No.: 735297-38-8
M. Wt: 384.439
InChI Key: BVINWNGYOYMPPB-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a quinoline moiety, and a cyano group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 4-(2-chloroethyl)morpholine hydrochloride . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine-substituted compounds, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives, quinoline-based compounds, and cyano-substituted organic molecules. Examples include:

Uniqueness

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide is unique due to its combination of a morpholine ring, a quinoline moiety, and a cyano group, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c24-16-18(15-17-6-8-19(9-7-17)27-11-13-29-14-12-27)23(28)26-22-5-1-4-21-20(22)3-2-10-25-21/h1-10,15H,11-14H2,(H,26,28)/b18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVINWNGYOYMPPB-SDXDJHTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC4=C3C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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